N-[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycylglycine
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Overview
Description
N-[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycylglycine is a synthetic compound derived from coumarin, a class of benzopyrones. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycylglycine typically involves the reaction of 7-methoxy-4-methylcoumarin with glycine derivatives. The process begins with the preparation of 7-methoxy-4-methylcoumarin, which is then reacted with acetic anhydride to form the acetylated intermediate. This intermediate is subsequently coupled with glycylglycine under mild conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, is also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycylglycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted coumarin derivatives, which can exhibit different biological activities depending on the introduced functional groups .
Scientific Research Applications
N-[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycylglycine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as an anticancer agent and its ability to inhibit specific enzymes.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycylglycine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of bacterial DNA gyrase, leading to antimicrobial effects. Additionally, it may modulate inflammatory pathways by inhibiting key enzymes involved in the inflammatory response .
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-4-methylcoumarin: Known for its antimicrobial and anti-inflammatory properties.
7-methoxy-4-methylcoumarin: Exhibits similar biological activities but with different potency.
4-methyl-2-oxo-2H-chromen-7-yl derivatives: A class of compounds with diverse biological activities
Uniqueness
N-[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycylglycine is unique due to its specific structure, which combines the coumarin moiety with glycylglycine. This combination enhances its biological activity and potential therapeutic applications compared to other similar compounds .
Properties
Molecular Formula |
C17H18N2O7 |
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Molecular Weight |
362.3 g/mol |
IUPAC Name |
2-[[2-[[2-(7-methoxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C17H18N2O7/c1-9-11-4-3-10(25-2)5-13(11)26-17(24)12(9)6-14(20)18-7-15(21)19-8-16(22)23/h3-5H,6-8H2,1-2H3,(H,18,20)(H,19,21)(H,22,23) |
InChI Key |
MSNODDKZXITETF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC)CC(=O)NCC(=O)NCC(=O)O |
Origin of Product |
United States |
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